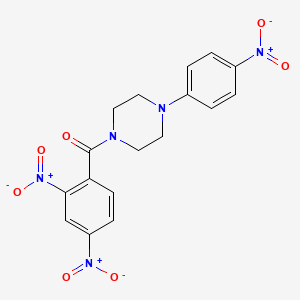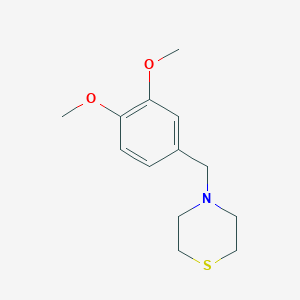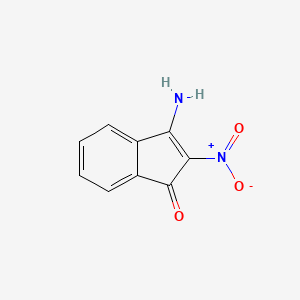
1-ethyl-4-(4-methoxybenzyl)piperazine
Descripción general
Descripción
1-ethyl-4-(4-methoxybenzyl)piperazine, also known as EMBP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-ethyl-4-(4-methoxybenzyl)piperazine is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. 1-ethyl-4-(4-methoxybenzyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-ethyl-4-(4-methoxybenzyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in promoting the growth and survival of neurons. 1-ethyl-4-(4-methoxybenzyl)piperazine has also been found to increase the levels of cAMP, which is a signaling molecule that is involved in regulating various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-4-(4-methoxybenzyl)piperazine has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a high degree of selectivity for its target receptors. However, there are also some limitations to using 1-ethyl-4-(4-methoxybenzyl)piperazine in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, it can be difficult to control the dosage and administration of 1-ethyl-4-(4-methoxybenzyl)piperazine in animal models.
Direcciones Futuras
There are a number of future directions for research on 1-ethyl-4-(4-methoxybenzyl)piperazine. One area of interest is the potential use of 1-ethyl-4-(4-methoxybenzyl)piperazine as a treatment for drug addiction. Further studies are needed to determine the optimal dosage and administration of 1-ethyl-4-(4-methoxybenzyl)piperazine for this application. Another area of interest is the potential use of 1-ethyl-4-(4-methoxybenzyl)piperazine as a cognitive enhancer. Studies have shown that 1-ethyl-4-(4-methoxybenzyl)piperazine can improve memory and cognitive function, and further research is needed to explore its potential in this area. Finally, there is also interest in exploring the potential therapeutic applications of 1-ethyl-4-(4-methoxybenzyl)piperazine in other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
In conclusion, 1-ethyl-4-(4-methoxybenzyl)piperazine is a chemical compound that has been studied for its potential therapeutic applications in various neurological disorders. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of 1-ethyl-4-(4-methoxybenzyl)piperazine as a therapeutic agent.
Aplicaciones Científicas De Investigación
1-ethyl-4-(4-methoxybenzyl)piperazine has been studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been found to improve cognitive function and memory. 1-ethyl-4-(4-methoxybenzyl)piperazine has also been studied for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
1-ethyl-4-[(4-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-3-15-8-10-16(11-9-15)12-13-4-6-14(17-2)7-5-13/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZLJWGRMDDSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(4-methoxybenzyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dihydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B3835901.png)
![diethyl {[(3,4-difluoro-2-hydroxyphenyl)amino]methylene}malonate](/img/structure/B3835903.png)

![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B3835930.png)
![5-acetyl-N,2,4-trimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B3835933.png)





![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3835966.png)
![3-{[(2,4,6-triisopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3835972.png)

![1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinol](/img/structure/B3836015.png)